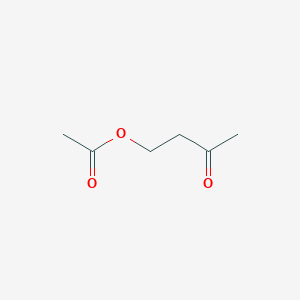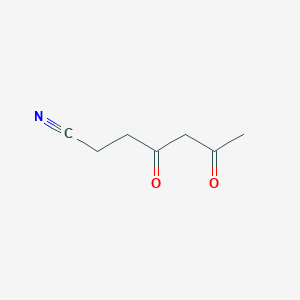
4,6-Dioxoheptanenitrile
説明
4,6-Dioxoheptanenitrile is an organic compound with the chemical formula C7H5NO2. It is a yellow crystalline powder that is used in various scientific research applications. In
作用機序
The mechanism of action of 4,6-Dioxoheptanenitrile is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,6-Dioxoheptanenitrile. However, it has been reported to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 4,6-Dioxoheptanenitrile in lab experiments is its relatively simple synthesis method. However, its limited availability and lack of information on its mechanism of action and biochemical and physiological effects are significant limitations.
将来の方向性
There are several future directions for research on 4,6-Dioxoheptanenitrile. One direction is to investigate its potential as a building block for the synthesis of new organic compounds with unique properties. Another direction is to explore its anti-inflammatory and antioxidant properties further and determine its potential as a therapeutic agent for various diseases. Additionally, more research is needed to understand its mechanism of action and biochemical and physiological effects.
科学的研究の応用
4,6-Dioxoheptanenitrile has been used in various scientific research applications, including as a building block for the synthesis of other organic compounds. It has also been used as a reagent in the preparation of heterocyclic compounds.
特性
IUPAC Name |
4,6-dioxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)5-7(10)3-2-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTVKNXZTGSDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dioxoheptanenitrile | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

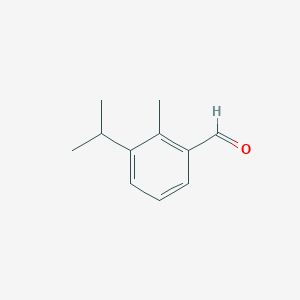
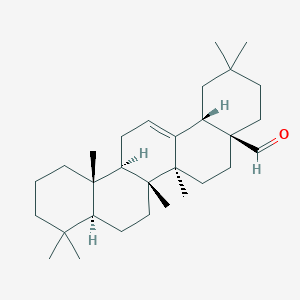
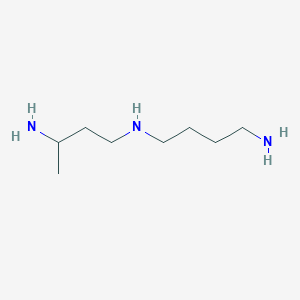
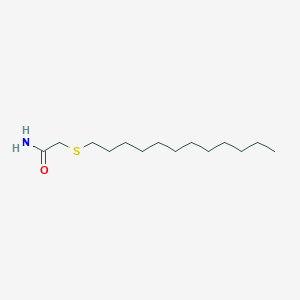

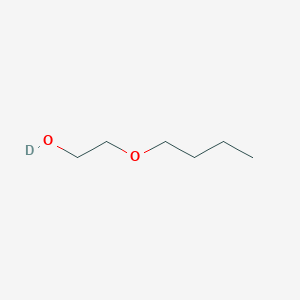
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)

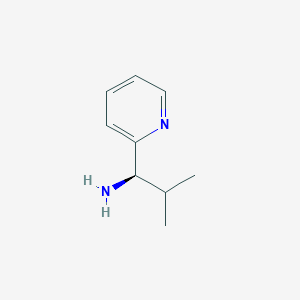
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
